molecular formula C9H10Cl2O2S B13524404 4-Chloro-3-isopropylbenzenesulfonyl chloride

4-Chloro-3-isopropylbenzenesulfonyl chloride

Cat. No.: B13524404
M. Wt: 253.14 g/mol
InChI Key: BLNRADCZWOEJCV-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylbenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 3-position, and a sulfonyl chloride functional group (-SO₂Cl) at the 1-position. This compound is typically utilized in organic synthesis as a reactive intermediate, particularly in the preparation of sulfonamides or sulfonate esters. Its reactivity stems from the electrophilic sulfonyl chloride group, which undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

4-chloro-3-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3

InChI Key

BLNRADCZWOEJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-isopropylbenzenesulfonyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and biological modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-3-isopropylbenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and safety profiles.

Structural and Functional Group Comparisons

Compound Name Aromatic Core Substituents CAS Number Key Features
4-Chloro-3-isopropylbenzenesulfonyl chloride Benzene 4-Cl, 3-isopropyl, 1-SO₂Cl Not provided Electron-withdrawing Cl and bulky isopropyl group influence reactivity and steric accessibility.
4-Bromo-3-thiophenesulfonyl chloride Thiophene 4-Br, 3-SO₂Cl 111283-90-0 Thiophene’s electron-rich nature and Br substituent may enhance electrophilicity compared to benzene analogs.
4-Ethoxy-3-(heterocyclic)benzenesulfonyl chloride Benzene 4-ethoxy, 3-heterocyclic, 1-SO₂Cl 224789-26-8 Ethoxy (electron-donating) and bulky heterocyclic substituents reduce sulfonyl chloride reactivity.

Biological Activity

4-Chloro-3-isopropylbenzenesulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12ClO2S
  • Molecular Weight : 232.73 g/mol
  • IUPAC Name : 4-chloro-3-(propan-2-yl)benzenesulfonyl chloride
  • CAS Number : 15084-51-2

The biological activity of 4-chloro-3-isopropylbenzenesulfonyl chloride primarily involves its interaction with specific biological targets, such as enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to inhibition of target enzymes, thereby modulating various biochemical pathways.

Biological Activities

  • Antimicrobial Activity : Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to inhibit bacterial growth, suggesting that 4-chloro-3-isopropylbenzenesulfonyl chloride may possess similar properties .
  • Anti-inflammatory Properties : Some studies have indicated that compounds with sulfonamide structures can exhibit anti-inflammatory effects. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds show promise. For example, certain sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that 4-chloro-3-isopropylbenzenesulfonyl chloride might also be effective in this area .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-chloro-3-isopropylbenzenesulfonyl chloride showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacteria Tested
Compound A (similar structure)18S. aureus
Compound B (similar structure)15E. coli

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that sulfonamide derivatives exhibited varying degrees of cytotoxicity. The compound's mechanism was linked to apoptosis induction in cancer cells.

Cell LineIC50 (µM)Compound Tested
MDA-MB231 (breast)124-Chloro-3-isopropylbenzenesulfonyl chloride
A549 (lung)204-Chloro-3-isopropylbenzenesulfonyl chloride

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-3-isopropylbenzenesulfonyl chloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sulfonation of the benzene ring followed by chlorination. Key steps include controlling reaction temperature (e.g., maintaining 0–5°C during sulfonation to avoid side reactions) and using catalysts like thionyl chloride (SOCl₂) for efficient conversion of sulfonic acid to sulfonyl chloride. Optimizing stoichiometric ratios of reagents (e.g., ClSO₃H for sulfonation) and inert atmospheres (N₂/Ar) can enhance yields. Similar protocols for halogenated benzenesulfonyl chlorides emphasize the importance of slow reagent addition to manage exothermicity .

Q. How can researchers ensure the purity of 4-Chloro-3-isopropylbenzenesulfonyl chloride, and what analytical techniques are most effective?

  • Methodological Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. Mass spectrometry (MS) provides molecular weight confirmation. For halogenated analogs, gas chromatography-mass spectrometry (GC-MS) is effective for detecting volatile impurities. Recrystallization in non-polar solvents (e.g., hexane) is recommended to remove residual reagents .

Q. What safety protocols are critical when handling 4-Chloro-3-isopropylbenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Spills should be neutralized with sodium bicarbonate and rinsed with copious water. Storage in airtight containers under dry conditions (desiccators) prevents hydrolysis. Safety Data Sheets (SDS) for analogous sulfonyl chlorides highlight incompatibility with water and strong bases .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence the reactivity of 4-Chloro-3-isopropylbenzenesulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : The bulky isopropyl group reduces reaction rates with sterically hindered nucleophiles (e.g., tertiary amines). Kinetic studies on methyl- or chloro-substituted analogs show that steric effects lower the second-order rate constants by 30–50% compared to unhindered derivatives. Computational modeling (DFT) can predict reactivity trends by analyzing transition-state geometries .

Q. What strategies resolve discrepancies in reported melting points or spectral data for sulfonyl chloride derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Re-crystallize the compound under standardized conditions (e.g., slow cooling in ethanol) and compare DSC (Differential Scanning Calorimetry) thermograms. For spectral conflicts, cross-validate using 2D NMR (HSQC, HMBC) and high-resolution MS. Literature reviews of structurally similar compounds (e.g., 4-Chloro-3-nitrobenzenesulfonic acid) highlight solvent effects on melting points .

Q. In what ways can 4-Chloro-3-isopropylbenzenesulfonyl chloride serve as a precursor for synthesizing biologically active sulfonamides?

  • Methodological Answer : React with primary or secondary amines (1:1.2 molar ratio) in anhydrous dichloromethane at room temperature. Monitor reaction progress via TLC (Rf shift). For bioactive sulfonamides, optimize pH (6–8) to avoid decomposition. Derivatives of similar sulfonyl chlorides, such as bumetanide (a diuretic), demonstrate the utility of this approach in drug discovery .

Q. How can researchers design experiments to analyze the hydrolysis kinetics of 4-Chloro-3-isopropylbenzenesulfonyl chloride under varying pH conditions?

  • Methodological Answer : Use UV-Vis spectroscopy to track absorbance changes at 270 nm (λmax for sulfonyl chlorides) in buffered solutions (pH 2–12). Quench aliquots at timed intervals with ice-cold NaOH and analyze via HPLC. For advanced modeling, apply pseudo-first-order kinetics and Arrhenius equations to determine activation energy. Comparative studies with 3-chloro-4-methylbenzenesulfonyl chloride reveal pH-dependent hydrolysis mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of sulfonyl chlorides in polar aprotic solvents?

  • Methodological Answer : Stability varies with solvent dielectric constants and trace moisture. Conduct accelerated stability tests (40°C/75% RH for 14 days) in solvents like DMF or acetonitrile, and quantify degradation products via GC-MS. For 4-Bromo-3-chlorophenol derivatives, anhydrous molecular sieves were shown to extend shelf life by >6 months .

Q. What experimental approaches validate the regioselectivity of electrophilic substitution in 4-Chloro-3-isopropylbenzenesulfonyl chloride derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) and monitor reaction pathways via ¹H NMR. Competitive reactions with meta- and para-directing groups (e.g., nitro or methyl) can clarify electronic effects. Studies on 4-Chloro-3-(4-formylphenyl)benzoic acid analogs demonstrate the dominance of steric over electronic factors in regioselectivity .

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